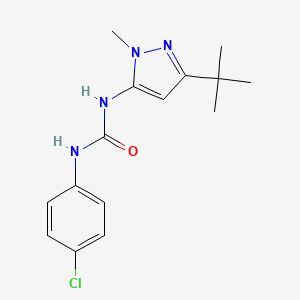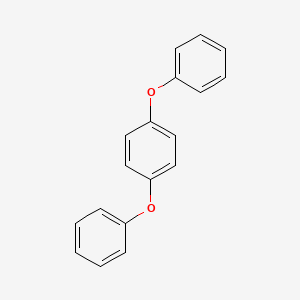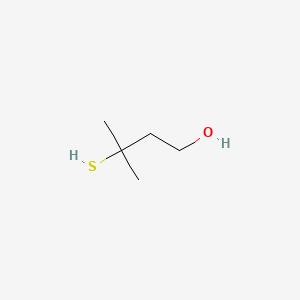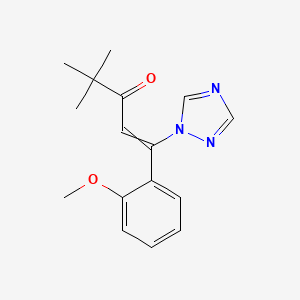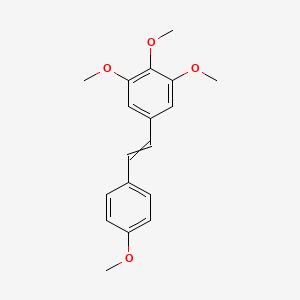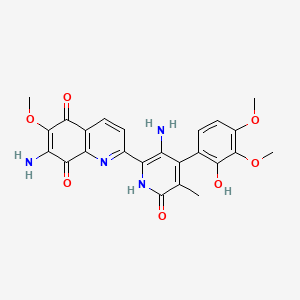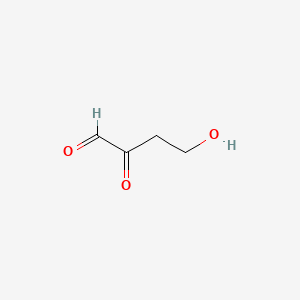
4-Hydroxy-2-ketobutyraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-2-oxobutanal is a 2-oxo aldehyde that is 4-hydroxybutanal carrying an oxo group at position 2. It is a degradation product of vitamin C. It has a role as a human xenobiotic metabolite and an antibacterial agent. It is a 2-oxo aldehyde and a beta-hydroxy ketone.
Scientific Research Applications
Antileukemic Activity : 3-Ethoxy-2-ketobutyraldehyde (related to 4-Hydroxy-2-ketobutyraldehyde) has been found to increase the lifespan of mice with Leukemia L1210. Other compounds like phenylglyoxal and glyoxal also showed some antileukemic activity, suggesting a potential therapeutic application for similar compounds (French & Freedlander, 1958).
Biosynthesis from C1 Compounds : 4-Hydroxy-2-ketoacid derivatives, which include 4-Hydroxy-2-ketobutyraldehyde, have been synthesized from cheap and sustainable C1 compounds like methanol-derived formaldehyde. This represents an environmentally friendly process for producing amino acids, hydroxy carboxylic acids, and chiral aldehydes (Jeong et al., 2023).
Synthesis of Amino Acid Derivatives : Pyruvate aldolases, including 2-keto-3-deoxy-L-rhamnonate aldolase (YfaU), have been used in synthesizing amino acid derivatives of proline and other compounds. This highlights the role of 4-Hydroxy-2-ketoacid derivatives in producing complex organic molecules (Hernández et al., 2017).
Catalysis in Aldol Reactions : 4-Hydroxy-2-keto-pentanoic acid aldolase from Escherichia coli has shown high selectivity in aldol reactions, demonstrating the potential of 4-Hydroxy-2-ketobutyraldehyde in biochemical processes (Pollard, Rialland, & Bugg, 1998).
Growth Inhibition in HeLa Cells : A study identified 4-Hydroxy-2-ketobutyraldehyde as a growth-inhibiting factor in human cell cultures. This finding suggests its potential application in studying cellular growth mechanisms (Sparkes & Kenny, 1969).
properties
CAS RN |
28119-61-1 |
|---|---|
Product Name |
4-Hydroxy-2-ketobutyraldehyde |
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
4-hydroxy-2-oxobutanal |
InChI |
InChI=1S/C4H6O3/c5-2-1-4(7)3-6/h3,5H,1-2H2 |
InChI Key |
CUSSNCHZLYDUPJ-UHFFFAOYSA-N |
SMILES |
C(CO)C(=O)C=O |
Canonical SMILES |
C(CO)C(=O)C=O |
Other CAS RN |
28119-61-1 |
synonyms |
4-hydroxy-2-ketobutyraldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



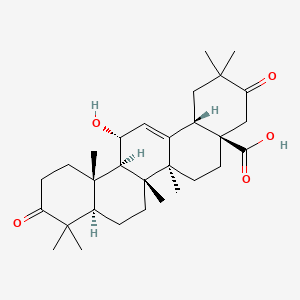
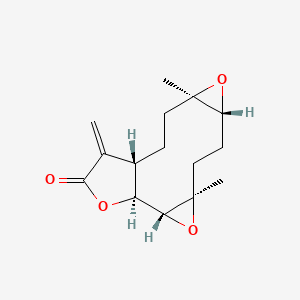
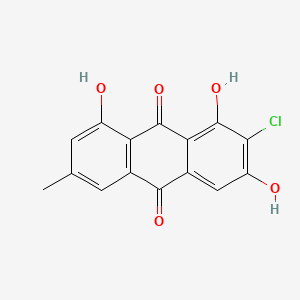
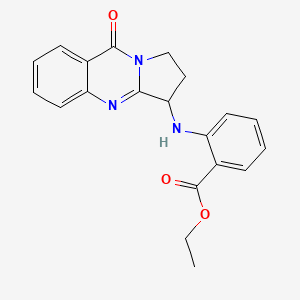
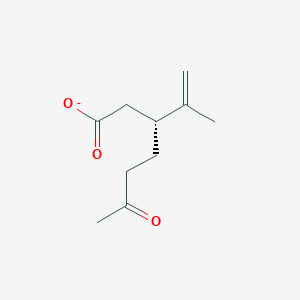
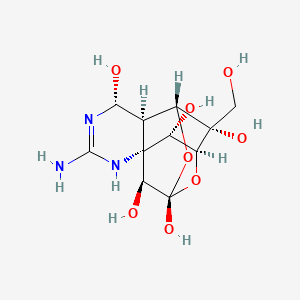
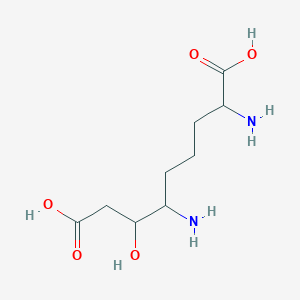
![(17R,18S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol](/img/structure/B1210770.png)
